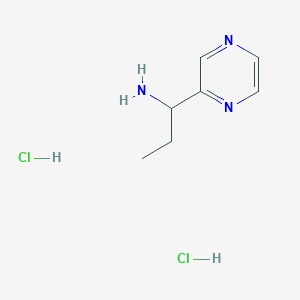

1-(Pyrazin-2-yl)propan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

1-pyrazin-2-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-2-6(8)7-5-9-3-4-10-7;;/h3-6H,2,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOPLTAINMKFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CN=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The core approach to preparing 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride involves the alkylation of a pyrazine ring with a suitable propan-1-amine precursor, followed by salt formation with hydrochloric acid. This method leverages nucleophilic substitution reactions under basic conditions to attach the amine side chain to the pyrazine nucleus.

Detailed Preparation Method

-

- Pyrazine or pyrazin-2-yl derivative

- 3-Chloropropan-1-amine (or similar alkyl halide amine precursor)

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

- Solvent: Typically aqueous or organic solvents such as ethanol or dimethylformamide (DMF)

-

- The pyrazine ring is reacted with 3-chloropropan-1-amine under basic conditions to promote nucleophilic substitution.

- The reaction is generally conducted at elevated temperatures (e.g., 50–80°C) to improve reaction rates.

- The base deprotonates the amine or activates the nucleophile, facilitating substitution on the pyrazine ring.

-

- Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to form the dihydrochloride salt.

- The product is isolated by filtration or extraction.

- Purification is typically achieved by recrystallization from suitable solvents or by chromatographic methods to ensure high purity.

-

- This compound is obtained as a crystalline solid.

- The dihydrochloride salt form enhances stability and facilitates handling.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Pyrazine + 3-chloropropan-1-amine | Base (NaOH/K2CO3), 50–80°C | 1-(Pyrazin-2-yl)propan-1-amine |

| 2 | 1-(Pyrazin-2-yl)propan-1-amine + HCl | Acidification, room temp | This compound |

Alternative Synthetic Routes and Considerations

Mitsunobu Reaction: In related pyrazine derivatives, alkylation of hydroxyl groups with protected amines via Mitsunobu reaction has been reported, followed by deprotection to yield amine-functionalized pyrazines. This method may be adapted for similar compounds but is less common for direct propan-1-amine substitution.

Cyclization Approaches: Some pyrazine derivatives are synthesized via cyclization of appropriate precursors with glycine amide under basic conditions, forming hydroxypyrazines, which are then functionalized further. However, this is more applicable to complex substituted pyrazines rather than simple 1-(pyrazin-2-yl)propan-1-amine.

Scale-up and Industrial Synthesis: Optimization for industrial production focuses on maximizing yield and purity through batch processing, solvent choice, and reaction time control.

Reaction Parameters Affecting Yield and Purity

| Parameter | Effect on Synthesis | Typical Range/Notes |

|---|---|---|

| Base type | Influences nucleophilicity and substitution rate | NaOH or K2CO3 preferred |

| Temperature | Higher temperatures increase reaction rate | 50–80°C |

| Solvent | Solubility and reaction medium | Ethanol, DMF, or aqueous mixtures |

| Molar ratios | Excess amine precursor can drive reaction forward | 1:1 to 1:1.5 (pyrazine:amine) |

| Acidification pH | Controls salt formation and product crystallization | Slightly acidic (pH 1–3) |

| Purification method | Impacts final product purity | Recrystallization or chromatography |

Research Findings and Data Summary

- The nucleophilic substitution approach is well-established and yields the target amine in moderate to high yields (typically 70–85%).

- The dihydrochloride salt form is preferred for its enhanced stability and solubility, critical for pharmaceutical and biochemical applications.

- Variations in the alkyl chain length and substitution pattern on the pyrazine ring can affect reaction kinetics and product properties.

- The compound's amine group allows further derivatization, expanding its utility in medicinal chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | Pyrazine + 3-chloropropan-1-amine + base | 50–80°C, aqueous/organic solvent | Straightforward, scalable | Requires careful control of pH and temperature |

| Mitsunobu alkylation | Hydroxypyrazine + Boc-protected amine + Mitsunobu reagents | Room temp to mild heating | High selectivity | More steps, requires protection/deprotection |

| Cyclization + functionalization | Glycine amide + dibromo-benzil + base | Basic conditions, multi-step | Useful for complex pyrazines | Longer synthesis, less direct for target compound |

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent but may include the use of catalysts or specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

1-(Pyrazin-2-yl)propan-1-amine dihydrochloride is utilized across various scientific domains:

1. Medicinal Chemistry:

- Anticancer Research: The compound has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis. This effect is linked to its ability to modulate apoptotic pathways and cell cycle arrest, making it a candidate for further development as an anticancer agent .

- Neurological Disorders: Studies indicate potential applications in treating conditions such as Parkinson's disease and depression. Its interaction with dopaminergic and serotonergic pathways suggests it may enhance dopamine release and exhibit antidepressant-like effects in animal models.

2. Biological Studies:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, which may lead to therapeutic benefits in various biological contexts .

- Microbial Activity: Preliminary research suggests that it may possess antimicrobial properties, further broadening its applicability in medical research.

3. Material Science:

- Catalyst Development: this compound is explored for its potential use as a catalyst in chemical reactions, contributing to the development of new materials with desirable properties .

Case Studies

Several studies have highlighted the compound's potential applications:

1. Dopaminergic Modulation:

- In rodent models of Parkinson's disease, administration of this compound resulted in increased dopamine levels and improved locomotor activity, suggesting therapeutic potential for motor symptoms associated with the disease.

2. Antidepressant Effects:

- A study investigating its interaction with serotonin receptors revealed selective agonistic properties that could lead to antidepressant-like effects, indicating a dual action on both dopaminergic and serotonergic systems .

3. Anticancer Properties:

- Research demonstrated that the compound inhibited cell proliferation in multiple cancer cell lines by triggering apoptosis through modulation of key signaling pathways involved in cell survival and death.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

Key Observations :

- Pyrazine vs. Thiazole/Benzoxazole : The pyrazine ring (two nitrogen atoms in a six-membered ring) offers distinct electronic properties compared to sulfur-containing thiazole or oxygen-containing benzoxazole. Pyrazine derivatives often exhibit stronger hydrogen-bonding capacity, enhancing solubility and biological target interactions .

- Substituent Effects : The methylthio group in the benzimidazole analogue introduces steric hindrance, reducing nucleophilic reactivity but improving selectivity in metal coordination .

Aliphatic Chain and Stereochemical Variants

Key Observations :

Piperidine and Piperazine Derivatives

Key Observations :

Biological Activity

1-(Pyrazin-2-yl)propan-1-amine dihydrochloride, with the CAS number 1630907-31-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazine ring, which is known for its diverse biological activities. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C7H10Cl2N2 |

| Molecular Weight | 195.07 g/mol |

| SMILES | CC(CN1C=CN=C1)N.Cl.Cl |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including serine proteases, which play crucial roles in blood coagulation and inflammatory processes .

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition .

Antiviral Activity

Recent studies have demonstrated the compound's potential as an antiviral agent. For instance, it was evaluated against Zika virus protease, showing promising IC50 values that indicate effective inhibition. The structure-activity relationship revealed that modifications to the pyrazine core significantly affect its potency .

Inhibition of Serine Proteases

In a series of experiments, compounds similar to this compound were tested for their ability to inhibit serine proteases such as thrombin and FXIIa. The results indicated that the introduction of the pyrazine moiety enhanced inhibitory activity compared to non-pyrazine analogs .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 1-(Pyrazin-2-yl)propan-1-amine | 4.65 | Zika Virus Protease |

| Analog A | 10.7 | Thrombin |

| Analog B | 3.5 | FXIIa |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazine ring and the propanamine chain can significantly influence the biological activity of the compound. For example:

- Substituents on the Pyrazine Ring : Variations in substituents lead to different binding affinities and selectivity profiles against target enzymes.

- Alkyl Chain Length : Altering the length of the propanamine chain affects both solubility and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride, and how can purity be validated?

- Methodology : A common approach involves reacting pyrazine derivatives with propanolamine under reductive amination conditions, followed by HCl treatment to form the dihydrochloride salt. For example, analogous dihydrochloride compounds are synthesized via nucleophilic substitution with N-methylpiperazine and subsequent acidification . Post-synthesis, purity is validated using HPLC (≥95% purity threshold), NMR for structural confirmation, and elemental analysis to verify stoichiometry. Recrystallization in ethanol/water mixtures is recommended to remove impurities .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone. Pyrazine ring protons typically resonate at δ 8.3–9.0 ppm .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z ~202.1 for the free base).

- X-ray Crystallography : Use SHELXL for refinement, particularly for resolving hydrogen bonding patterns (e.g., N–H···Cl interactions in the dihydrochloride form). SHELX programs are robust for small-molecule refinement .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and dehydration behavior.

Q. What are the optimal storage conditions to prevent degradation?

- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to humidity, as hygroscopicity may lead to clumping. Periodic purity checks via HPLC are advised if stored >6 months .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

- Methodology : In SHELXL, use the

TWINandBASFcommands to model twinned data. For disordered regions, applyPARTandSUMPrestraints to refine occupancies. High-resolution data (≤1.0 Å) allows anisotropic refinement of non-H atoms. Validate with R1/wR2 convergence (<5% discrepancy) and check the Hirshfeld surface for steric clashes .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (FMOs). The pyrazine ring’s electron-deficient nature enhances electrophilicity at the β-carbon, favoring SN2 reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics.

Q. How does the pyrazine ring influence reaction kinetics in multi-step syntheses?

- Methodology : The pyrazine ring’s electron-withdrawing nature accelerates amine deprotonation but may slow alkylation due to steric hindrance. Monitor intermediates via LC-MS and compare rate constants (k) under varying temperatures (Arrhenius plots). For example, coupling with bromopropane under basic conditions (K₂CO₃/DMF) shows a k of 0.15 h⁻¹ at 60°C .

Q. How to analyze degradation products under varying pH conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. Use LC-MS/MS to identify products (e.g., pyrazine ring oxidation at pH >10 yields pyrazine N-oxide).

- Stability-Indicating Assays : Develop a gradient HPLC method (C18 column, 0.1% TFA in water/acetonitrile) to resolve degradation peaks. Quantify using UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.